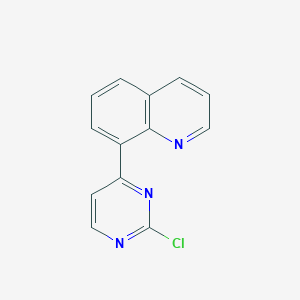
6-bromo-7-fluoro-2-pyridin-3-yl-3H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-7-fluoro-2-pyridin-3-yl-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-fluoro-2-pyridin-3-yl-3H-quinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Bromine and Fluorine: The bromine and fluorine atoms can be introduced through halogenation reactions using reagents such as N-bromosuccinimide (NBS) and Selectfluor, respectively.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached via a Suzuki-Miyaura cross-coupling reaction using a pyridinyl boronic acid or ester and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-7-fluoro-2-pyridin-3-yl-3H-quinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.
Coupling Reactions: The pyridinyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and ligands are essential for coupling reactions like Suzuki-Miyaura.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
6-bromo-7-fluoro-2-pyridin-3-yl-3H-quinazolin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-bromo-7-fluoro-2-pyridin-3-yl-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-bromo-2-(pyridin-3-yl)-4-quinazolinone: Lacks the fluorine atom, which may affect its chemical properties and biological activity.
7-fluoro-2-(pyridin-3-yl)-4-quinazolinone:
6-bromo-7-fluoro-4-quinazolinone: Lacks the pyridinyl group, which may reduce its versatility in chemical synthesis and biological interactions.
Uniqueness
6-bromo-7-fluoro-2-pyridin-3-yl-3H-quinazolin-4-one is unique due to the combination of bromine, fluorine, and pyridinyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and as a candidate for drug development.
Eigenschaften
Molekularformel |
C13H7BrFN3O |
|---|---|
Molekulargewicht |
320.12 g/mol |
IUPAC-Name |
6-bromo-7-fluoro-2-pyridin-3-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H7BrFN3O/c14-9-4-8-11(5-10(9)15)17-12(18-13(8)19)7-2-1-3-16-6-7/h1-6H,(H,17,18,19) |
InChI-Schlüssel |
OSJCWBWHHBSSTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NC3=CC(=C(C=C3C(=O)N2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone](/img/structure/B13868124.png)

![Tert-butyl [3-bromo-1-(tetrahydro-2H-thiopyran-4-YL)propyl]carbamate](/img/structure/B13868127.png)

![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol](/img/structure/B13868150.png)







